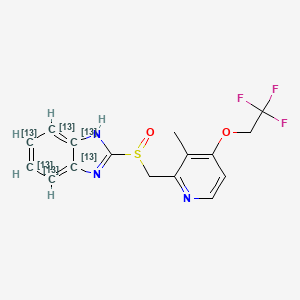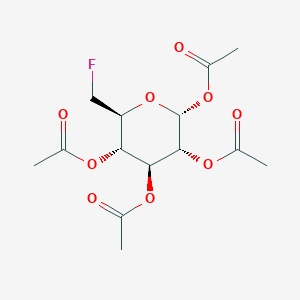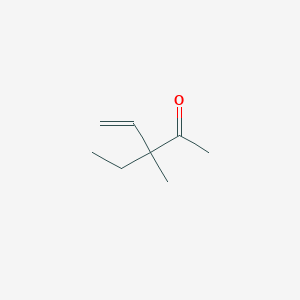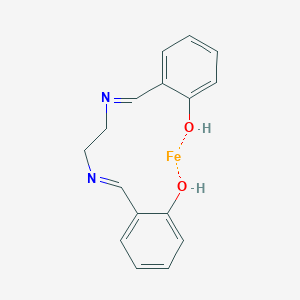
N,N-Bis(salicylidene)ethylenediamine iron(ii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(salicylidene)ethylenediamine iron(ii) is a coordination compound that has gained significant attention in the field of inorganic chemistry due to its unique structure and versatile properties. This compound is formed by the reaction of N,N-Bis(salicylidene)ethylenediamine, commonly known as salen, with iron(ii) ions. The resulting complex exhibits interesting chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(salicylidene)ethylenediamine iron(ii) typically involves the reaction of N,N-Bis(salicylidene)ethylenediamine with iron(ii) salts. One common method is to dissolve N,N-Bis(salicylidene)ethylenediamine in a suitable solvent, such as acetone, and then add an iron(ii) salt, such as iron(ii) chloride, to the solution. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(salicylidene)ethylenediamine iron(ii) can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(salicylidene)ethylenediamine iron(ii) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the iron(ii) center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur when the complex is treated with other ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-Bis(salicylidene)ethylenediamine iron(ii) may result in the formation of iron(iii) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Scientific Research Applications
N,N-Bis(salicylidene)ethylenediamine iron(ii) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Bis(salicylidene)ethylenediamine iron(ii) involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating to the metal center through its nitrogen and oxygen atoms. This coordination can influence the redox properties of the metal center, making it useful in catalytic and biological applications. In the case of its anticancer activity, the compound induces ferroptosis by generating reactive oxygen species and increasing lipid peroxidation .
Comparison with Similar Compounds
N,N-Bis(salicylidene)ethylenediamine iron(ii) can be compared with other similar coordination compounds, such as:
N,N-Bis(salicylidene)ethylenediaminocobalt(ii):
N,N-Bis(salicylidene)ethylenediaminenickel(ii): This nickel-based complex is another example of a salen-type coordination compound with unique catalytic properties.
The uniqueness of N,N-Bis(salicylidene)ethylenediamine iron(ii) lies in its ability to form stable complexes with iron(ii) ions, which can undergo various redox reactions and exhibit significant biological activities.
Properties
Molecular Formula |
C16H16FeN2O2 |
|---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |
InChI Key |
BTAZJRYBYAWUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
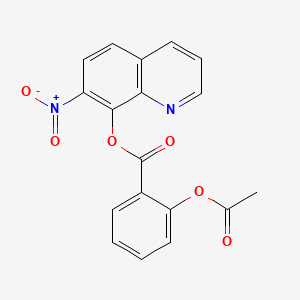
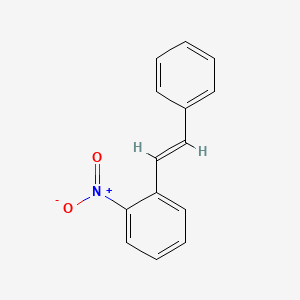
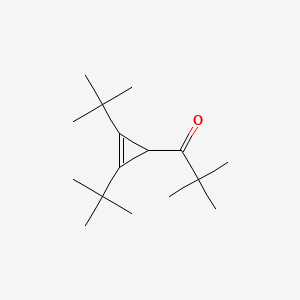
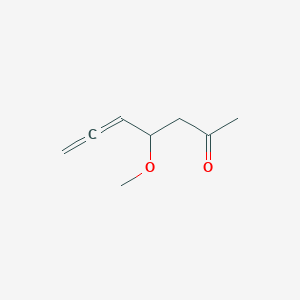
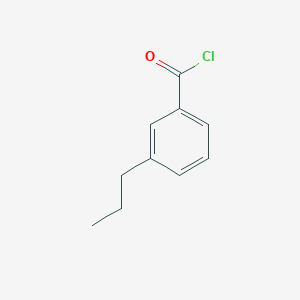
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
